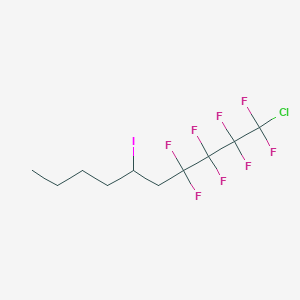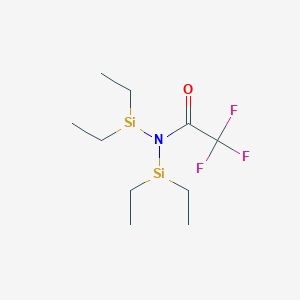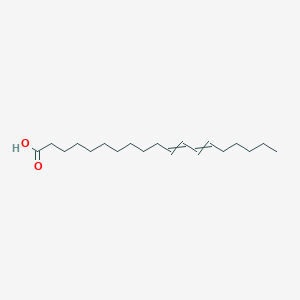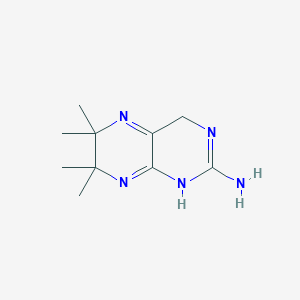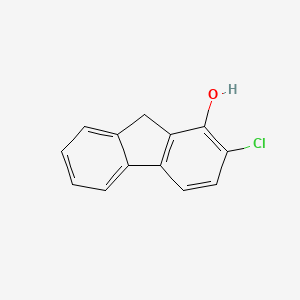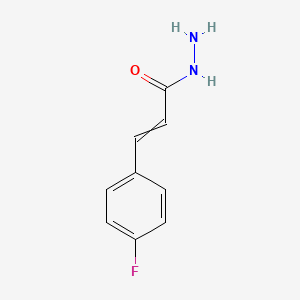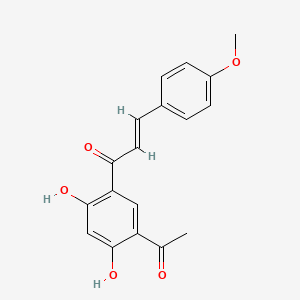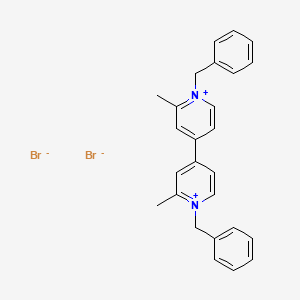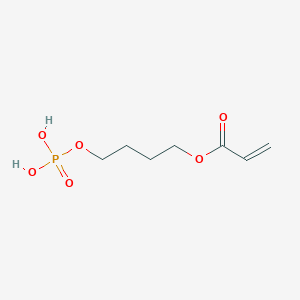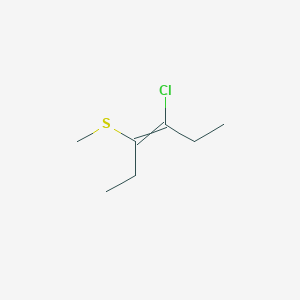![molecular formula C21H25NO B14320551 3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 101858-24-6](/img/structure/B14320551.png)
3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[321]octan-3-ol is a complex organic compound featuring a bicyclic structure with a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might begin with the preparation of a bicyclic intermediate, which is then functionalized to introduce the phenyl and phenylethyl groups .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalytic processes and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines .
Scientific Research Applications
3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and resins
Mechanism of Action
The mechanism by which 3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The bicyclic structure allows for specific binding interactions, which can be crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic amines and their derivatives, such as:
- 2-Azabicyclo[3.2.1]octane
- 6,8-Dioxabicyclo[3.2.1]octane
- Bicyclo[3.2.1]octan-3-ylamines
Uniqueness
What sets 3-Phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both phenyl and phenylethyl groups can enhance its interaction with various molecular targets, making it a valuable compound for research and development .
Properties
CAS No. |
101858-24-6 |
|---|---|
Molecular Formula |
C21H25NO |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
3-phenyl-8-(2-phenylethyl)-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C21H25NO/c23-21(18-9-5-2-6-10-18)15-19-11-12-20(16-21)22(19)14-13-17-7-3-1-4-8-17/h1-10,19-20,23H,11-16H2 |
InChI Key |
GCNACBRBJGYUFP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2CCC3=CC=CC=C3)(C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


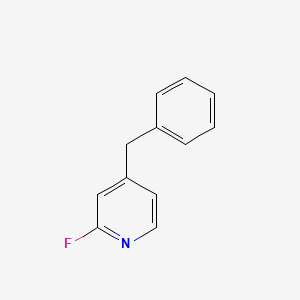
![3-[(Phenylselanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B14320475.png)
